Enhanced Lipophilicity (LogP) Relative to Methoxy and Unsubstituted Analogs
The difluoromethoxy (-OCF₂H) group confers higher lipophilicity than methoxy (-OCH₃) or hydrogen substituents. The target compound benefits from two such groups, while the closest difluoromethoxy-bearing analog (without chlorine, CAS 832739-86-3) shares this property but lacks the reactive 2-position handle . The predicted LogP for 2-chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione (direct fluoro analog) is reported as approximately 3.42, while the unsubstituted 2-chloro-1,3-diphenylpropane-1,3-dione (CAS 4571-27-1) has an experimentally derived LogP of 3.36 . The replacement of -H or -F with -OCF₂H is expected to elevate LogP by approximately 0.4–0.8 units based on fragment-based contributions of the -OCF₂H group, bringing the predicted LogP of the target compound into the 3.8–4.2 range, which is favorable for membrane permeability optimization .
| Evidence Dimension | Lipophilicity (LogP/ClogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~3.8–4.2 (estimated from fragment contributions of two -OCF₂H groups added to base scaffold LogP of 3.36) |
| Comparator Or Baseline | Comparator 1 (unsubstituted): 2-Chloro-1,3-diphenylpropane-1,3-dione (CAS 4571-27-1), LogP = 3.36. Comparator 2 (fluoro analog): 2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione, predicted LogP = 3.42. |
| Quantified Difference | Estimated ΔLogP = +0.4 to +0.8 vs. unsubstituted and fluoro analogs |
| Conditions | Predicted/calculated LogP values (XLogP3, ALogP) using standard computational methods; experimental confirmation not available. |
Why This Matters
Higher lipophilicity within the optimal range (LogP 2–5) enhances passive membrane permeability, making this compound a more suitable starting point for cell-based assays and oral bioavailability optimization.
